molecular formula C13H10Cl2N2O3 B11788448 Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11788448
M. Wt: 313.13 g/mol
InChI Key: ZXLBULFJWSZYOM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (NMR) :

  • The formyl proton (-CHO) resonates as a singlet at δ 9.8–10.1 ppm due to deshielding by the electronegative oxygen.
  • Aromatic protons on the 3,5-dichlorophenyl group appear as two doublets (δ 7.4–7.6 ppm, J = 2.1 Hz) and one singlet (δ 7.2 ppm) corresponding to ortho and para positions relative to chlorine.
  • The ethyl ester group shows a quartet at δ 4.3 ppm (-OCH₂CH₃) and a triplet at δ 1.3 ppm (-CH₃).

¹³C Nuclear Magnetic Resonance (NMR) :

  • The formyl carbon appears at δ 190–195 ppm, while the ester carbonyl (C=O) resonates at δ 165–170 ppm.
  • Chlorinated aromatic carbons are observed at δ 125–135 ppm.

Infrared Spectroscopy

Key IR absorptions include:

  • C=O stretch : 1710–1740 cm⁻¹ (ester and formyl groups).
  • C-Cl stretch : 750–800 cm⁻¹.
  • C-N stretch : 1350–1400 cm⁻¹.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 313.14 (C₁₃H₁₀Cl₂N₂O₃), with fragmentation patterns dominated by loss of the ethyl group (-45 Da) and formyl moiety (-29 Da).

Table 3: Key Spectroscopic Signatures

Technique Signal (δ ppm or cm⁻¹) Assignment
¹H NMR δ 9.9 (s, 1H) Formyl proton
¹³C NMR δ 192.1 Formyl carbon
IR 1725 cm⁻¹ Ester C=O stretch

Computational Chemistry Predictions

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a planar pyrazole ring with slight puckering induced by the 3,5-dichlorophenyl group. The HOMO-LUMO energy gap (4.1 eV) suggests moderate reactivity, with electron density localized on the formyl and ester groups.

Frontier Molecular Orbital (FMO) Analysis :

  • HOMO : Localized on the pyrazole ring and chlorine atoms.
  • LUMO : Concentrated on the formyl and ester carbonyl groups.

Properties

Molecular Formula

C13H10Cl2N2O3

Molecular Weight

313.13 g/mol

IUPAC Name

ethyl 1-(3,5-dichlorophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)11-4-9(14)3-10(15)5-11/h3-7H,2H2,1H3

InChI Key

ZXLBULFJWSZYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Formyl Group

The formyl (-CHO) group participates in nucleophilic addition and condensation reactions:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline, hydrazine) under mild conditions to form imines. For example:

    Formyl-Pyrazole+R-NH2EtOH, RTR-N=CH-Pyrazole\text{Formyl-Pyrazole} + \text{R-NH}_2 \xrightarrow{\text{EtOH, RT}} \text{R-N=CH-Pyrazole}

    Yields range from 75–92% depending on the amine .

  • Hydrazone Synthesis : Condenses with hydrazines to produce hydrazones, which are intermediates for heterocyclic syntheses (e.g., pyridazines) .

Reaction TypeReagents/ConditionsProductYield (%)Source
Schiff base formationAniline, ethanol, RT1-Phenylimine derivative85
Hydrazone synthesisHydrazine hydrate, refluxPyrazole-4-carbaldehyde hydrazone78

Ester Group Reactivity

The ethyl ester undergoes hydrolysis and derivatization:

  • Saponification : Hydrolyzes to the carboxylic acid under basic conditions (NaOH/H₂O, reflux), enabling further functionalization.

  • Transesterification : Reacts with alcohols (e.g., methanol) in acidic media to form methyl esters .

Cycloaddition Reactions

The formyl group facilitates 1,3-dipolar cycloadditions:

  • With Diazo Compounds : Reacts with ethyl diazoacetate in the presence of Zn(OTf)₂ to form pyrazolo[3,4-d]pyridazine derivatives .

DipolarophileCatalystProductYield (%)Source
Ethyl diazoacetateZn(OTf)₂Pyrazolo-pyridazine89

Oxidation and Reduction

  • Oxidation : The formyl group oxidizes to a carboxylic acid using KMnO₄ in acidic or neutral media :

    CHOKMnO4,H2OCOOH\text{CHO} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{COOH}
  • Reduction : Reduced to a hydroxymethyl (-CH₂OH) group using NaBH₄ or LiAlH₄.

ReactionReagentsProductYield (%)Source
OxidationKMnO₄, H₂O-pyridinePyrazole-4-carboxylic acid90
ReductionNaBH₄, MeOHHydroxymethyl derivative82

Condensation Reactions

  • Aldol Condensation : Reacts with ketones (e.g., acetophenone) under basic conditions to form α,β-unsaturated ketones .

  • Knoevenagel Reaction : Condenses with active methylene compounds (e.g., malononitrile) to yield heterocyclic hybrids .

SubstrateConditionsProductYield (%)Source
AcetophenoneNaOH, EtOH, RTChalcone analog88
MalononitrilePiperidine, refluxPyrazole-malononitrile adduct76

Key Structural Influences on Reactivity

  • The 3,5-dichlorophenyl group enhances electrophilic substitution resistance but stabilizes intermediates via electron withdrawal.

  • Steric hindrance from the dichlorophenyl group directs regioselectivity in cycloadditions .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s formyl group and pyrazole ring may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 3-(3,5-Dichlorophenyl)-5-methyl-2,4-dioxo-5-oxazolidinecarboxylate (Chlozolinate)

Structural Differences :

  • Core Ring : Oxazolidine (5-membered ring with one oxygen and one nitrogen) vs. pyrazole (5-membered ring with two adjacent nitrogen atoms).
  • Functional Groups : Chlozolinate features two ketone groups (2,4-dioxo) and a methyl group at C5, whereas the target compound has a formyl group at C4 and lacks additional oxygen atoms in the ring.
  • Substituents : Both share a 3,5-dichlorophenyl group and ethyl ester, but chlozolinate’s oxazolidine ring confers distinct electronic properties.

Biological Activity :
Chlozolinate is a fungicide and acaricide used in agriculture, indicating that dichlorophenyl-containing heterocycles can disrupt microbial growth. The target compound’s pyrazole core may offer different mechanistic pathways, though direct pesticidal data are unavailable .

Imazalil and Enilconazole (Imidazole Derivatives)

Structural Differences :

  • Core Ring: Imidazole (5-membered ring with two non-adjacent nitrogen atoms) vs. pyrazole.
  • Substituents : Imazalil and enilconazole feature 2,4-dichlorophenyl groups attached to an ethyl ether or imidazole, contrasting with the 3,5-dichlorophenyl-pyrazole system.

Biological Activity :
These compounds are broad-spectrum fungicides (e.g., Deccozil, Fungazil), suggesting that chloro-substituted aromatic rings are critical for antifungal activity. The positional isomerism (2,4- vs. 3,5-dichloro) may alter target affinity or metabolic stability .

SR140333 and SR142801 (Pharmacological Agents)

Structural Differences :

  • Core Structure : Piperidine and benzamide frameworks vs. pyrazole.
  • Substituents : SR140333 includes a 3,4-dichlorophenyl group, while SR142801 has a 3,5-dichlorophenyl moiety. Both feature complex side chains for receptor binding.

Biological Activity :
These compounds are G-protein-coupled receptor (GPCR) antagonists, highlighting the role of dichlorophenyl groups in enhancing receptor affinity. The target compound’s formyl group could serve as a synthetic handle for developing similar receptor modulators .

Functional Group Comparisons

Compound Name Core Ring Dichlorophenyl Position Key Functional Groups Known Applications
Target Compound Pyrazole 3,5-dichloro Formyl, ethyl ester N/A (Research phase)
Chlozolinate Oxazolidine 3,5-dichloro 2,4-dioxo, ethyl ester Pesticide
Imazalil Imidazole 2,4-dichloro Allyl ether, imidazole Fungicide
SR142801 Piperidine 3,5-dichloro Benzamide, acetyl GPCR antagonist

Crystallographic and Computational Analysis

SHELX programs are widely used for refining crystal structures of small molecules, including pyrazole derivatives.

Biological Activity

Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C12H10Cl2N2O3C_{12}H_{10}Cl_2N_2O_3. The compound features a pyrazole ring substituted with a dichlorophenyl group and a formyl group, contributing to its biological properties.

Antimicrobial Activity

Research has shown that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.38 μg/mL
Candida albicans0.30 μg/mL

These values indicate that the compound possesses potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds in the pyrazole class have demonstrated anti-inflammatory activities. This compound has been studied for its ability to inhibit inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings. One study focused on a series of synthesized pyrazoles, including this compound, which were tested for their therapeutic potential in animal models of infection and inflammation. Results indicated significant reductions in infection severity and inflammatory markers compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl moiety enhances lipophilicity and may facilitate better interactions with biological targets. SAR studies suggest that modifications in the substituents on the pyrazole ring can lead to improved potency and selectivity against specific pathogens .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For example, copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) has been employed for pyrazole-triazole hybrids, as demonstrated in a reaction using 3-azido-1-(3,5-difluorobenzyl)-1H-pyrazole-4-carbonitrile with ethynylbenzene under THF/H₂O at 50°C for 16 hours, yielding 79% product after silica gel chromatography . Optimization includes adjusting solvent polarity (e.g., N,N-dimethylacetamide for solubility), temperature (80°C for faster kinetics), and catalysts (e.g., CuSO₄/Na ascorbate). Monitoring via TLC and LC-MS ensures intermediate purity .

Q. How is structural characterization performed for this compound, and which analytical techniques are critical?

Methodological Answer: Key techniques include:

  • X-ray Diffraction (XRD): Determines crystal system (e.g., monoclinic) and unit cell parameters. SHELX software is widely used for refinement .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and aldehyde groups) .
  • NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions (e.g., pyrazole ring protons at δ 8.0–8.4 ppm; aldehyde proton at ~9.8 ppm) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., HRMS-FAB for exact mass matching) .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact with dichlorophenyl intermediates, which may be irritants .
  • Waste Management: Halogenated byproducts require segregation and disposal via licensed waste handlers to prevent environmental contamination .
  • Ventilation: Use fume hoods when synthesizing volatile intermediates (e.g., formyl derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Methodological Answer: Single-crystal XRD analysis with SHELXL refines bond lengths/angles and identifies disorder. For example, dichlorophenyl substituents may exhibit rotational disorder, requiring constrained refinement. Challenges include low crystal quality (e.g., twinning) and weak diffraction for heavy atoms (Cl). Multi-solution direct methods in SHELXD can phase high-resolution data, while SQUEEZE corrects for solvent voids .

Q. How do computational methods (e.g., DFT) complement experimental data in studying electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., aldehyde group electrophilicity). Basis sets like B3LYP/6-311++G(d,p) optimize geometry, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugation (e.g., C=O→σ* interactions). Compare computed vs. experimental IR/NMR spectra to validate tautomeric forms .

Q. How can contradictory spectroscopic or synthetic yield data be reconciled across studies?

Methodological Answer:

  • Yield Discrepancies: Trace moisture in reactions involving Na ascorbate (click chemistry) may reduce Cu(I) catalyst activity. Reproduce conditions with strict anhydrous protocols .
  • Spectral Variations: Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) shifts NMR peaks. Re-run spectra under standardized conditions .
  • Crystallization Artifacts: Polymorphism (e.g., solvent-dependent crystal packing) may alter XRD patterns. Screen multiple solvents .

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